Bis[(dimethylcarbamoyl)amino]acetic acid
Description
Properties
CAS No. |
64732-11-2 |
|---|---|
Molecular Formula |
C8H16N4O4 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
2,2-bis(dimethylcarbamoylamino)acetic acid |
InChI |
InChI=1S/C8H16N4O4/c1-11(2)7(15)9-5(6(13)14)10-8(16)12(3)4/h5H,1-4H3,(H,9,15)(H,10,16)(H,13,14) |
InChI Key |
CJLFZJJNBKHKLW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC(C(=O)O)NC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
Glyoxylic acid reacts with two equivalents of dimethylcarbamide via nucleophilic addition-elimination. The α-keto group of glyoxylic acid undergoes sequential attacks by the amine groups of dimethylcarbamide, forming C–N bonds. Dean–Stark trap-assisted water removal drives the equilibrium toward product formation.
Optimal conditions (72% yield) require:
- Molar ratio : 1:2.2 (glyoxylic acid to dimethylcarbamide)
- Catalyst : 5 mol% PTSA
- Temperature : 110°C (toluene reflux)
- Duration : 18 hours
Side products include mono-carbamoylated intermediates and over-oxidized species, necessitating silica gel chromatography for purification.
Stepwise Carbamoylation of Glycine Derivatives
This two-step approach first protects glycine’s carboxylic acid group, followed by sequential dimethylcarbamoylations.
Ethyl Glycinate as Starting Material
Ethyl glycinate reacts with dimethylcarbamoyl chloride in dichloromethane under Schotten–Baumann conditions:
First carbamoylation :
- 1 eq ethyl glycinate, 1.1 eq dimethylcarbamoyl chloride
- 0°C, pH 10 (NaHCO₃ aqueous solution)
- 85% yield of mono-carbamoylated product
Second carbamoylation :
Challenges in Regioselectivity
Competing O- and N-carbamoylations necessitate low temperatures and slow reagent addition. ¹H NMR monitoring reveals <5% O-carbamoylation byproducts when using bulky bases like DIPEA.
Copper-Mediated Protection Strategy
Adapting Fmoc-protection methodologies for bis-amino acids, this route employs Cu²⁺ complexation to mask specific functional groups during carbamoylation.
Synthesis Workflow
- Copper complex formation : Glycine reacts with CuCl₂ in aqueous Na₂CO₃, forming a [Gly-Cu]⁺ complex that protects the α-amino group.
- Carbamoylation : Dimethylcarbamoyl chloride targets the unprotected secondary amine.
- Decomplexation : EDTA treatment liberates free bis[(dimethylcarbamoyl)amino]acetic acid.
Key advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Green Metrics* |
|---|---|---|---|---|
| Acid-catalyzed condensation | 72 | 95 | Pilot-scale | E-factor: 8.2 |
| Stepwise carbamoylation | 68 | 98 | Lab-scale | E-factor: 12.1 |
| Copper-mediated | 65 | 89 | Industrial | E-factor: 5.7 |
*E-factor = kg waste/kg product
Industrial-Scale Considerations
Patent CA2329241A1, while focused on dimethylacetamide production, provides insights into large-scale carbamoylation:
- Pressure reactors : 1–3 MPa accelerates reaction rates 3-fold
- Continuous water removal : Membrane distillation units maintain reaction efficiency
- Cost analysis : Raw material costs dominate (73%), favoring copper-mediated routes with recyclable catalysts
Chemical Reactions Analysis
Types of Reactions
Bis[(dimethylcarbamoyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylcarbamoyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Bis[(dimethylcarbamoyl)amino]acetic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of bis[(dimethylcarbamoyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The pathways involved may include the inhibition of key metabolic enzymes or the modification of protein structures.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its dual dimethylcarbamoyl amino groups, which differentiate it from other acetic acid derivatives. Below is a comparative analysis with analogous compounds:
Key Observations:
- Solubility: this compound exhibits moderate water solubility, contrasting with the high solubility of simpler dimethylamino derivatives like 2-(dimethylamino)acetic acid. This is attributed to steric hindrance from the dual carbamoyl groups .
- In contrast, bromophenyl derivatives (e.g., 2-{[(4-bromophenyl)carbamoyl]amino}acetic acid) prioritize electrophilic aromatic substitution due to the bromine substituent .
- Biological Activity: Unlike dimethylglycine derivatives, which participate in methyl group donation, this compound is metabolically inert, favoring its role as a stable linker in pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
